molecular formula C10H13ClO B14373787 4-(Prop-1-en-2-yl)cyclohex-1-ene-1-carbonyl chloride CAS No. 90554-83-9

4-(Prop-1-en-2-yl)cyclohex-1-ene-1-carbonyl chloride

Cat. No.: B14373787
CAS No.: 90554-83-9
M. Wt: 184.66 g/mol
InChI Key: KJVXLRSLUNIUKR-UHFFFAOYSA-N
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Description

4-(Prop-1-en-2-yl)cyclohex-1-ene-1-carbonyl chloride is a chemical compound with a unique structure that includes a cyclohexene ring substituted with a prop-1-en-2-yl group and a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-1-en-2-yl)cyclohex-1-ene-1-carbonyl chloride typically involves the chlorination of 4-(Prop-1-en-2-yl)cyclohex-1-ene-1-carboxylic acid. This reaction can be carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents under reflux conditions. The reaction proceeds with the formation of the corresponding acyl chloride and the release of sulfur dioxide (SO₂) or carbon monoxide (CO) and carbon dioxide (CO₂) as by-products .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Prop-1-en-2-yl)cyclohex-1-ene-1-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Esters: Formed from reactions with alcohols.

    Amides: Formed from reactions with amines.

    Carboxylic Acids: Formed from oxidation reactions.

    Alcohols: Formed from reduction reactions.

Scientific Research Applications

4-(Prop-1-en-2-yl)cyclohex-1-ene-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Prop-1-en-2-yl)cyclohex-1-ene-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is particularly reactive, allowing the compound to participate in a variety of chemical transformations. Molecular targets and pathways involved include interactions with enzymes and proteins, leading to potential biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Prop-1-en-2-yl)cyclohex-1-ene-1-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic chemistry and various applications .

Properties

CAS No.

90554-83-9

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

4-prop-1-en-2-ylcyclohexene-1-carbonyl chloride

InChI

InChI=1S/C10H13ClO/c1-7(2)8-3-5-9(6-4-8)10(11)12/h5,8H,1,3-4,6H2,2H3

InChI Key

KJVXLRSLUNIUKR-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCC(=CC1)C(=O)Cl

Origin of Product

United States

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